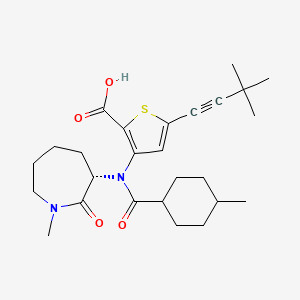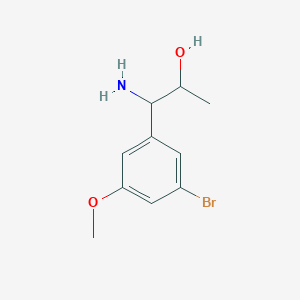
1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is a chemical compound with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a propanol backbone. It is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
The synthesis of 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methoxy-substituted phenyl compound followed by the introduction of an amino group and subsequent formation of the propanol structure. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with target molecules, while the bromine and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparación Con Compuestos Similares
1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL can be compared with similar compounds such as:
1-Amino-1-(3,4-difluoro-5-methoxyphenyl)propan-2-OL: This compound has similar structural features but with fluorine atoms instead of bromine, which can affect its reactivity and biological activity.
2-Propanone, 1-(4-methoxyphenyl): This compound lacks the amino and bromine groups, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications in research and industry.
Propiedades
Fórmula molecular |
C10H14BrNO2 |
|---|---|
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3 |
Clave InChI |
FGSNBNPQIMTPQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC(=CC(=C1)Br)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)
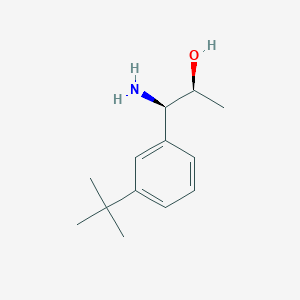


![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)
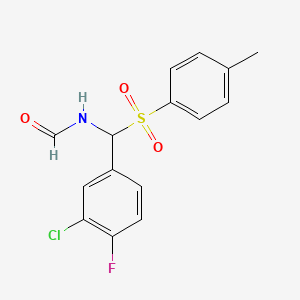
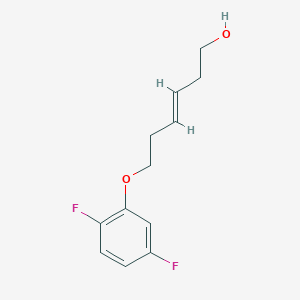
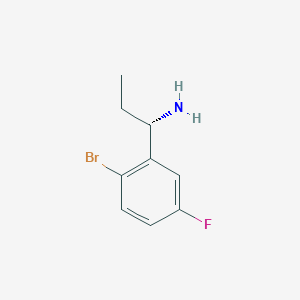
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate](/img/structure/B13052536.png)
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13052564.png)

![6-Isopropoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13052570.png)
